Pyrimidine Substitution Pattern Drives Kinase Selectivity vs. Bis-Dimethylamino Analog
The target compound possesses a single dimethylamino substituent at the pyrimidine 2-position, in contrast to its closest analog N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1797293-17-4), which bears a second dimethylamino group at the 4-position . In p38 kinase inhibitor patents (US20060199821), related pyrimidine-sulfonamide series demonstrate that the number and position of amino substituents directly control kinase binding mode; mono-substituted pyrimidines enable a distinct hinge-binding interaction compared to 2,4-disubstituted variants, which can alter both potency and selectivity profiles across the kinome [1].
| Evidence Dimension | Pyrimidine substitution pattern and predicted kinase binding mode |
|---|---|
| Target Compound Data | Mono-substituted: 2-(dimethylamino) only |
| Comparator Or Baseline | Bis-substituted analog (CAS 1797293-17-4): 2,4-bis(dimethylamino) |
| Quantified Difference | Kinase selectivity profile shift (qualitative SAR; precise IC50 values not publicly disclosed for either compound) |
| Conditions | Patent SAR analysis from p38 kinase heterocyclic amide/sulfonamide series (US20060199821) |
Why This Matters
For kinase inhibitor screening cascades, the mono-substituted pyrimidine provides a different selectivity starting point, which is critical when seeking to avoid off-target kinases impacted by the 2,4-disubstituted analog.
- [1] US20060199821A1. Heterocyclic amides and sulfonamides. View Source
